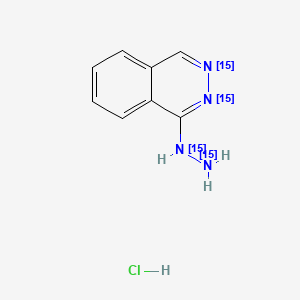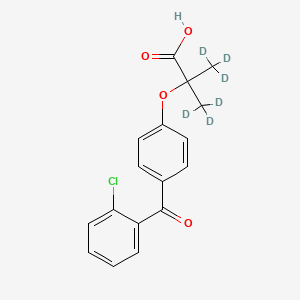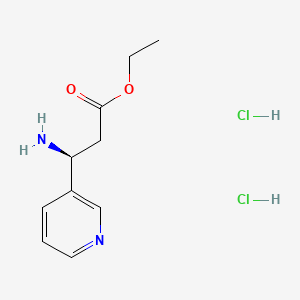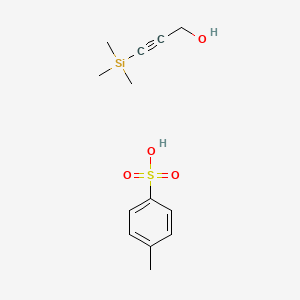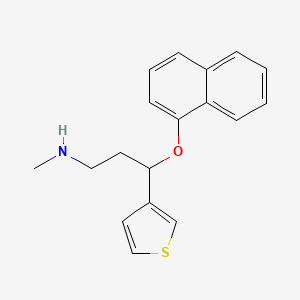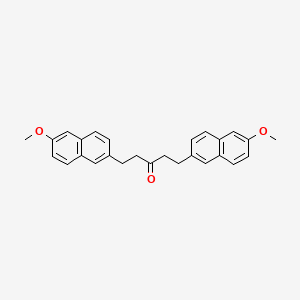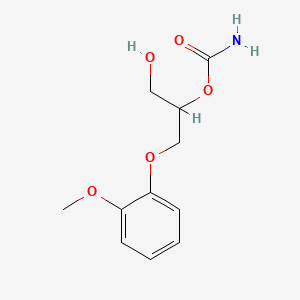
Fepradinol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fepradinol-d6 is a deuterium labelled form of Fepradinol . It is a biochemical used for proteomics research . The molecular formula of this compound is C12H13D6NO2 and its molecular weight is 215.32 .
Molecular Structure Analysis
This compound has the IUPAC name 3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol . The molecular structure consists of a phenyl group (a ring of 6 carbon atoms) attached to a chain of carbon, hydrogen, and oxygen atoms, with the hydrogen atoms partially replaced by deuterium.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the sources I accessed.Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fepradinol-d6 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol-d6", "4-chloro-3-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "ferrous sulfate", "hydrogen peroxide", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol-d6 is reacted with 4-chloro-3-nitrobenzaldehyde in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-2,3-dimethylpropanediol-d6.", "Step 2: The product from step 1 is then treated with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-3-cyano-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 3: The product from step 2 is then reduced with ferrous sulfate and hydrogen peroxide in the presence of sodium hydroxide to form 2-(4-chloro-3-nitrobenzylidene)-3-amino-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 4: The product from step 3 is then treated with methanol and sodium hydroxide to form Fepradinol-d6.", "Step 5: The final product is isolated by extraction with diethyl ether and purification with water." ] } | |
| 1346598-30-8 | |
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
215.326 |
Nom IUPAC |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
Clé InChI |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Synonymes |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)

